

# Application Note: Quantitative PCR (qPCR) to Evaluate Gene Expression Changes Induced by GB1107

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## Compound of Interest

Compound Name: GB1107

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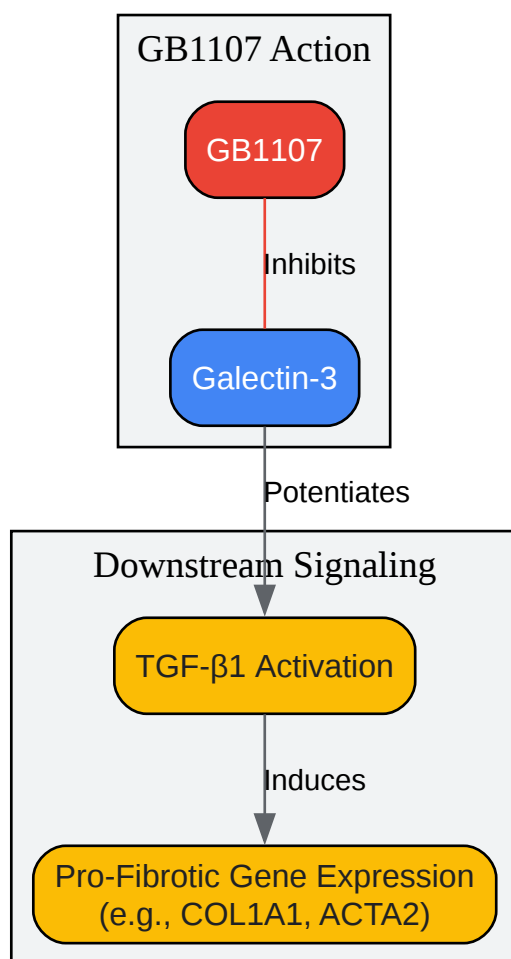
Audience: Researchers, scientists, and drug development professionals.

**Introduction** **GB1107** is a novel, orally active small molecule inhibitor of Galectin-3 (Gal-3).[1][2] Galectin-3 is a  $\beta$ -galactoside-binding lectin that is highly expressed in the tumor microenvironment of aggressive cancers and is implicated in the progression of fibrosis, particularly in the liver and lungs.[1][2][3][4] By inhibiting Gal-3, **GB1107** can attenuate liver fibrosis and reduce lung adenocarcinoma growth, in part by reversing pathological gene expression changes.[1][2][5] Quantitative real-time reverse transcription PCR (RT-qPCR) is a highly sensitive and specific method for measuring changes in gene expression, making it an ideal tool to elucidate the molecular mechanisms of **GB1107**. [6][7]

This application note provides a comprehensive set of protocols for researchers to quantify the effects of **GB1107** on the expression of target genes related to fibrosis and cancer biology. The workflow covers experimental design, RNA isolation, cDNA synthesis, qPCR, and data analysis using the comparative Cq ( $\Delta\Delta Cq$ ) method.[8][9][10]

## Core Signaling Pathway and Experimental Workflow

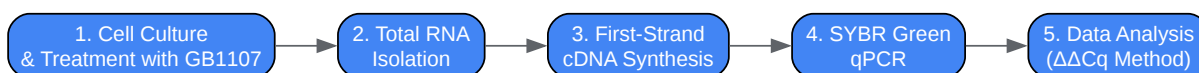
**GB1107**'s primary mechanism involves the inhibition of Galectin-3, which is known to potentiate the activation of Transforming Growth Factor- $\beta$ 1 (TGF- $\beta$ 1), a key mediator in fibrosis. [11] By blocking Galectin-3, **GB1107** disrupts this pro-fibrotic signaling cascade.



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**Caption:** GB1107 inhibits Galectin-3, disrupting TGF- $\beta$ 1 signaling.

The following workflow provides a high-level overview of the experimental steps required to quantify gene expression changes after treating cells or tissues with **GB1107**.



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**Caption:** Experimental workflow for qPCR analysis of **GB1107** effects.

## Experimental Protocols

## Protocol 1: Cell Culture and Treatment

This protocol provides a general guideline for treating adherent cells with **GB1107**. Optimal cell density, **GB1107** concentration, and incubation time should be determined empirically for each cell line and experiment.

- Cell Seeding: Plate cells (e.g., hepatic stellate cells, lung adenocarcinoma A549 cells) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
- Incubation: Culture cells overnight under standard conditions (e.g., 37°C, 5% CO<sub>2</sub>).
- Treatment Preparation: Prepare a stock solution of **GB1107** in a suitable solvent (e.g., DMSO). Dilute the stock solution in a complete culture medium to the desired final concentrations. Include a vehicle-only control (medium with the same concentration of DMSO).
- Cell Treatment: Remove the old medium from the cells and replace it with the medium containing **GB1107** or the vehicle control.
- Incubation: Return cells to the incubator for the desired treatment period (e.g., 24, 48, or 72 hours).
- Harvesting: After incubation, wash the cells with ice-cold PBS and proceed immediately to RNA isolation.

## Protocol 2: Total RNA Isolation

This protocol uses a TRIzol-based method for isolating high-quality total RNA.[\[12\]](#)[\[13\]](#)[\[14\]](#)  
Always use RNase-free tubes, tips, and reagents to prevent RNA degradation.[\[13\]](#)

- Homogenization: Add 1 mL of TRIzol Reagent directly to each well of the 6-well plate containing the cell monolayer. Pipette the cell lysate up and down several times to homogenize.[\[15\]](#)
- Phase Separation: Transfer the lysate to an RNase-free microcentrifuge tube. Incubate at room temperature for 5 minutes to permit the complete dissociation of nucleoprotein complexes.[\[14\]](#) Add 0.2 mL of chloroform per 1 mL of TRIzol Reagent.[\[14\]](#) Cap the tube

securely and shake vigorously for 15 seconds. Incubate at room temperature for 3 minutes.  
[14]

- **Centrifugation:** Centrifuge the samples at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red phenol-chloroform phase, an interphase, and a colorless upper aqueous phase which contains the RNA.[14]
- **RNA Precipitation:** Carefully transfer the upper aqueous phase to a new RNase-free tube. Add 0.5 mL of 100% isopropanol per 1 mL of TRIzol Reagent used initially.[14] Mix gently by inverting and incubate at room temperature for 10 minutes.
- **Pelleting RNA:** Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a small, gel-like pellet at the bottom of the tube.[14]
- **RNA Wash:** Carefully discard the supernatant. Wash the RNA pellet by adding 1 mL of 75% ethanol (prepared with RNase-free water). Vortex briefly and centrifuge at 7,500 x g for 5 minutes at 4°C.[14]
- **Drying and Resuspension:** Discard the ethanol wash. Briefly air-dry the pellet for 5-10 minutes. Do not over-dry, as this can make the RNA difficult to dissolve.[14] Resuspend the RNA pellet in 20-50 µL of RNase-free water.
- **Quantification:** Determine the RNA concentration and purity (A260/280 ratio) using a spectrophotometer (e.g., NanoDrop). Store RNA at -80°C.

## Protocol 3: First-Strand cDNA Synthesis

This protocol describes the reverse transcription of RNA into complementary DNA (cDNA) using a commercial kit.[6][16] The resulting cDNA is used as the template for qPCR.[16]

- **Genomic DNA Removal (Optional but Recommended):** Treat 1 µg of total RNA with DNase I to remove any contaminating genomic DNA, which can lead to false-positive results.[17]
- **Reaction Setup:** On ice, combine the following in a 0.2 mL PCR tube. Prepare a master mix if processing multiple samples.[18]

Component	Volume	Final Concentration
Total RNA	X $\mu$ L	1 $\mu$ g
Oligo(dT) and/or Random Primers	1 $\mu$ L	As per kit
dNTP Mix (10 mM)	1 $\mu$ L	0.5 mM
Nuclease-free Water	Up to 13 $\mu$ L	-
Total Volume	13 $\mu$ L	

- Denaturation: Gently mix, centrifuge briefly, and incubate the mixture at 65°C for 5 minutes. Immediately place on ice for at least 1 minute.
- Reverse Transcription Mix: Add the following components to the chilled RNA/primer mix:

Component	Volume
5X Reaction Buffer	4 $\mu$ L
RNase Inhibitor	1 $\mu$ L
M-MLV Reverse Transcriptase	1 $\mu$ L
Nuclease-free Water	1 $\mu$ L
Total Volume	20 $\mu$ L

- Incubation: Mix gently and centrifuge. Incubate the reaction in a thermal cycler using the following program:
  - Annealing: 25°C for 10 minutes (for random primers).[\[18\]](#)
  - Extension: 37-42°C for 50-60 minutes.[\[18\]](#)
  - Inactivation: 70°C for 15 minutes.[\[17\]](#)
- Storage: The synthesized cDNA can be used immediately for qPCR or stored at -20°C.

## Protocol 4: Quantitative PCR (qPCR) with SYBR Green

This protocol outlines the setup for a SYBR Green-based qPCR assay, a common method for gene expression analysis.[\[19\]](#)[\[20\]](#)

- **Primer Design:** Design or obtain validated primers specific to your target genes (e.g., COL1A1, ACTA2, TGFB1) and a stable housekeeping gene (e.g., GAPDH, ACTB). Primers should typically be 18-25 nucleotides long with a melting temperature ( $T_m$ ) of 58-60°C.[\[20\]](#)
- **cDNA Dilution:** Dilute the cDNA template (from Protocol 3) 1:5 to 1:20 with nuclease-free water to minimize the effect of RT reaction components on the PCR.
- **Reaction Setup:** Prepare a qPCR master mix for each primer set on ice. Calculate volumes for N+1 reactions to account for pipetting errors. A typical 20  $\mu$ L reaction is as follows:[\[20\]](#)

Component	Volume	Final Concentration
2X SYBR Green qPCR Master Mix	10 $\mu$ L	1X
Forward Primer (10 $\mu$ M)	0.4 $\mu$ L	200 nM
Reverse Primer (10 $\mu$ M)	0.4 $\mu$ L	200 nM
Diluted cDNA Template	2 $\mu$ L	~10-100 ng
Nuclease-free Water	7.2 $\mu$ L	-
Total Volume	20 $\mu$ L	

- **Plate Setup:** Aliquot the master mix into a 96-well qPCR plate and then add the corresponding cDNA template. Run each sample in triplicate.[\[20\]](#) Include no-template controls (NTCs) for each primer set to check for contamination.[\[20\]](#)
- **Thermal Cycling:** Seal the plate, centrifuge briefly, and run on a real-time PCR instrument with a program similar to this:[\[20\]](#)[\[21\]](#)
  - Initial Denaturation: 95°C for 2-3 minutes (1 cycle).
  - Cycling (40 cycles):

- Denaturation: 95°C for 15 seconds.
- Annealing/Extension: 60°C for 60 seconds (acquire fluorescence data at this step).
- Melt Curve Analysis: Perform a melt curve analysis at the end of the run to verify the specificity of the amplified product.[\[22\]](#)

## Data Presentation and Analysis

The most common method for analyzing relative gene expression is the Comparative Cq ( $\Delta\Delta Cq$ ) Method, also known as the 2- $\Delta\Delta Cq$  method.[\[8\]](#)[\[9\]](#)[\[10\]](#) This method calculates the fold change in the expression of a target gene in a treated sample relative to an untreated control, after normalization to a housekeeping gene.[\[8\]](#)

### Step-by-Step $\Delta\Delta Cq$ Calculation:

- Step 1: Normalization to Housekeeping Gene (Calculate  $\Delta Cq$ ) For each sample (both control and **GB1107**-treated), calculate the difference between the Cq value of the target gene and the Cq value of the housekeeping gene.
  - $\Delta Cq = Cq \text{ (Target Gene)} - Cq \text{ (Housekeeping Gene)}$ [\[8\]](#)
- Step 2: Normalization to Control Sample (Calculate  $\Delta\Delta Cq$ ) Calculate the difference between the  $\Delta Cq$  of the treated sample and the  $\Delta Cq$  of the control sample.
  - $\Delta\Delta Cq = \Delta Cq \text{ (Treated Sample)} - \Delta Cq \text{ (Control Sample)}$ [\[8\]](#)
- Step 3: Calculate Fold Change The fold change in gene expression is calculated using the formula:
  - $\text{Fold Change} = 2^{-\Delta\Delta Cq}$ [\[10\]](#)

## Example Data Tables

Below is a hypothetical example of data from an experiment evaluating the effect of **GB1107** on the expression of the pro-fibrotic gene COL1A1, normalized to GAPDH.

Table 1: Raw Cq Values (Average of Triplicates)

Sample	Treatment	Target Gene	Cq (COL1A1)	Housekeeping Gene	Cq (GAPDH)
1	Vehicle Control	COL1A1	22.5	GAPDH	19.0
2	GB1107 (10 $\mu$ M)	COL1A1	24.8	GAPDH	19.1

Table 2: Calculation of Relative Gene Expression (Fold Change)

Sample	Cq (COL1A1)	Cq (GAPDH)	$\Delta$ Cq (CqCOL1A1 - CqGAPDH)	$\Delta\Delta$ Cq ( $\Delta$ CqTreated - $\Delta$ CqControl)	Fold Change ( $2^{-\Delta\Delta$ Cq})
Vehicle Control	22.5	19.0	3.5	0.0 (Reference)	1.0
GB1107 (10 $\mu$ M)	24.8	19.1	5.7	2.2	0.22

Interpretation: In this example, treatment with 10  $\mu$ M **GB1107** resulted in a fold change of 0.22, indicating that the expression of COL1A1 was downregulated by approximately 78% compared to the vehicle control. This result would be consistent with the anti-fibrotic activity of **GB1107**.

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